5-bromo-N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide
Description
5-BROMO-N’-[1-(3-METHOXYPHENYL)-2,5-DIOXO-3-PYRROLIDINYL]NICOTINOHYDRAZIDE is a complex organic compound with potential applications in various fields of scientific research. Its molecular structure includes a bromine atom, a methoxyphenyl group, and a nicotinohydrazide moiety, making it a subject of interest for chemists and biologists alike.
Properties
Molecular Formula |
C17H15BrN4O4 |
|---|---|
Molecular Weight |
419.2 g/mol |
IUPAC Name |
5-bromo-N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide |
InChI |
InChI=1S/C17H15BrN4O4/c1-26-13-4-2-3-12(6-13)22-15(23)7-14(17(22)25)20-21-16(24)10-5-11(18)9-19-8-10/h2-6,8-9,14,20H,7H2,1H3,(H,21,24) |
InChI Key |
PAEXXSUUSBDXHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC(=CN=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N’-[1-(3-METHOXYPHENYL)-2,5-DIOXO-3-PYRROLIDINYL]NICOTINOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 5-bromo-2-hydrazinonicotinic acid with 3-methoxybenzaldehyde under acidic conditions to form the hydrazone intermediate. This intermediate is then cyclized using a suitable dehydrating agent to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-N’-[1-(3-METHOXYPHENYL)-2,5-DIOXO-3-PYRROLIDINYL]NICOTINOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the nitro group results in an amine derivative.
Scientific Research Applications
5-BROMO-N’-[1-(3-METHOXYPHENYL)-2,5-DIOXO-3-PYRROLIDINYL]NICOTINOHYDRAZIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-BROMO-N’-[1-(3-METHOXYPHENYL)-2,5-DIOXO-3-PYRROLIDINYL]NICOTINOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N’-[(E)-(3-methoxyphenyl)methylene]nicotinohydrazide
- 5-Bromo-N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylene]nicotinohydrazide
- 5-bromo-N’-(3-methoxybenzylidene)nicotinohydrazide
Uniqueness
Compared to similar compounds, 5-BROMO-N’-[1-(3-METHOXYPHENYL)-2,5-DIOXO-3-PYRROLIDINYL]NICOTINOHYDRAZIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
